molecular formula C9H12N2O3S B13530478 Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13530478
M. Wt: 228.27 g/mol
InChI Key: NUYAOPAINBHXIW-UHFFFAOYSA-N
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Description

Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound with a unique molecular structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tetrahydrothiophene ring fused with an oxadiazole ring, making it a versatile building block for advanced research and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of tetrahydrothiophene derivatives with oxadiazole precursors. One common method includes the use of triethyl phosphonoacetate and tetrahydrothiophen-3-one under controlled conditions. The reaction is carried out in a dry solvent such as tetrahydrofuran (THF) and involves the use of sodium hydride (NaH) as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted oxadiazole derivatives .

Scientific Research Applications

Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate stands out due to its unique combination of a tetrahydrothiophene ring and an oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

ethyl 5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H12N2O3S/c1-2-13-9(12)7-10-8(14-11-7)6-3-4-15-5-6/h6H,2-5H2,1H3

InChI Key

NUYAOPAINBHXIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2CCSC2

Origin of Product

United States

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